molecular formula C17H19FO4 B5113996 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene

2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene

Cat. No. B5113996
M. Wt: 306.33 g/mol
InChI Key: DXDRJEBSTQXOBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical processes, including palladium-catalyzed reactions and oxidative conditions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized from 2-prop-2-ynyloxyphenols and anilines through oxidative aminocarbonylation, indicating a method that might be adaptable for synthesizing the compound (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been elucidated using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal details about stable conformers and intramolecular hydrogen bonding, which are essential for understanding the molecular geometry and electronic structure of similar compounds (Dorofeeva et al., 2009).

Chemical Reactions and Properties

The reactivity of dimethoxybenzene compounds, including electrosynthesis and characterization, can shed light on potential reactions and properties of the target compound. For example, poly(1,3-dimethoxybenzene) was synthesized via electrochemical oxidation, suggesting that similar methods could be applied to synthesize and modify the compound of interest (Martínez et al., 1998).

Physical Properties Analysis

The physical properties of related compounds, including vapor pressure, vaporization, sublimation, and fusion enthalpies, have been thoroughly investigated. Such studies provide insights into the volatility, stability, and phase transitions of similar chemical entities, which are critical for applications in materials science and chemistry (Varfolomeev et al., 2010).

properties

IUPAC Name

2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO4/c1-19-15-9-5-10-16(20-2)17(15)22-12-6-11-21-14-8-4-3-7-13(14)18/h3-5,7-10H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRJEBSTQXOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Fluorophenoxy)propoxy]-1,3-dimethoxybenzene

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